molecular formula C20H30O5 B13408967 (4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one

(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one

Cat. No.: B13408967
M. Wt: 350.4 g/mol
InChI Key: CKZDDLBOPCFVJG-BUUDKCCUSA-N
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Description

The compound (4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one is a complex organic molecule characterized by multiple hydroxyl groups, a naphthalene ring system, and a lactone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction followed by a series of functional group transformations. The Diels-Alder reaction forms the naphthalene ring system, which is then functionalized through hydroxylation and methylation reactions. The final step involves the formation of the lactone ring through intramolecular cyclization under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The naphthalene ring system can intercalate with DNA, affecting gene expression. The lactone moiety can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one
  • This compound

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5-6,13-17,21-23H,1,4,7-11H2,2-3H3/b6-5+/t13?,14?,15-,16+,17-,19+,20+/m1/s1

InChI Key

CKZDDLBOPCFVJG-BUUDKCCUSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2/C=C/C3[C@@H](COC3=O)O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3C(COC3=O)O)(C)CO)O

Origin of Product

United States

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